1-(2-Methyl-1-pyrrolidinyl)cyclohexene
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Overview
Description
1-(2-Methyl-1-pyrrolidinyl)cyclohexene is an organic compound with the molecular formula C11H19N and a molecular weight of 165.281 g/mol It is a cyclic enamine, characterized by a pyrrolidine ring attached to a cyclohexene ring
Preparation Methods
The synthesis of 1-(2-Methyl-1-pyrrolidinyl)cyclohexene typically involves the reaction of cyclohexanone with 2-methylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the enamine . The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the product. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-(2-Methyl-1-pyrrolidinyl)cyclohexene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: It can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Methyl-1-pyrrolidinyl)cyclohexene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-1-pyrrolidinyl)cyclohexene involves its interaction with specific molecular targets. The pyrrolidine ring can act as a nucleophile, participating in various chemical reactions. The compound’s effects are mediated through its ability to form stable intermediates and transition states, facilitating the desired chemical transformations .
Comparison with Similar Compounds
1-(2-Methyl-1-pyrrolidinyl)cyclohexene can be compared with other similar compounds, such as:
1-Methylcyclohexene: A simpler structure with a single methyl group attached to the cyclohexene ring.
3-Methylcyclohexene: Another isomer with the methyl group in a different position.
4-Methylcyclohexene: Similar to 1-Methylcyclohexene but with the methyl group at the fourth position.
The uniqueness of this compound lies in the presence of the pyrrolidine ring, which imparts distinct chemical properties and reactivity compared to its simpler counterparts.
Properties
CAS No. |
53516-51-1 |
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Molecular Formula |
C11H19N |
Molecular Weight |
165.27 g/mol |
IUPAC Name |
1-(cyclohexen-1-yl)-2-methylpyrrolidine |
InChI |
InChI=1S/C11H19N/c1-10-6-5-9-12(10)11-7-3-2-4-8-11/h7,10H,2-6,8-9H2,1H3 |
InChI Key |
BHPIFKGSQOHIII-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN1C2=CCCCC2 |
Origin of Product |
United States |
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